S-(1-Benzoyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate
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Overview
Description
S-(1-Benzoyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate is a chemical compound known for its unique structure and reactivity It features an aziridine ring, which is a three-membered nitrogen-containing ring, making it highly strained and reactive
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Benzoyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate typically involves the reaction of 1-benzoyl-3,3-dimethyl-2-phenylaziridine with ethanethioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include benzoyl chloride, dimethylamine, and phenylmagnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
S-(1-Benzoyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine ring under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various ring-opened products depending on the nucleophile used.
Scientific Research Applications
S-(1-Benzoyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(1-Benzoyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate involves its reactivity due to the strained aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
S-(1-Acetyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate: Similar structure but with an acetyl group instead of a benzoyl group.
S-(1-Benzoyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate: Another compound with slight variations in the substituents.
Uniqueness
This compound is unique due to its specific combination of substituents, which influence its reactivity and potential applications. The presence of the benzoyl group adds to its stability and reactivity compared to similar compounds with different substituents.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
89873-98-3 |
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Molecular Formula |
C19H19NO2S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
S-(1-benzoyl-3,3-dimethyl-2-phenylaziridin-2-yl) ethanethioate |
InChI |
InChI=1S/C19H19NO2S/c1-14(21)23-19(16-12-8-5-9-13-16)18(2,3)20(19)17(22)15-10-6-4-7-11-15/h4-13H,1-3H3 |
InChI Key |
CSCVZDCITPYJMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1(C(N1C(=O)C2=CC=CC=C2)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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